

A Comparative Guide to the X-ray Crystal Structure of Halogenated Methoxyaniline Derivatives

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Compound of Interest

Compound Name: *2,3-Difluoro-4-methoxyaniline*

Cat. No.: *B125198*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of halogenated methoxyaniline derivatives. While the specific crystal structure for **2,3-Difluoro-4-methoxyaniline** is not publicly available, this document presents a detailed examination of closely related chlorinated analogues to offer valuable insights into the structural effects of halogen substitution on the aniline scaffold. The information presented herein is intended to support research and development in medicinal chemistry and materials science.

Comparison of Crystallographic Data

To illustrate the impact of halogen substitution on the molecular geometry of methoxyanilines, we present a comparison of the crystallographic data for two chlorinated derivatives: 4-Chloro-2,5-dimethoxyaniline and 2,4-Dichloro-5-methoxyaniline. These compounds serve as valuable reference points for understanding the structural parameters of this class of molecules.

Parameter	4-Chloro-2,5-dimethoxyaniline	2,4-Dichloro-5-methoxyaniline
Chemical Formula	<chem>C8H10ClNO2</chem> [1]	<chem>C7H7Cl2NO</chem> [2]
Molecular Weight	187.62 g/mol [1]	192.04 g/mol [3]
Crystal System	Orthorhombic	Monoclinic
Space Group	$P2_12_12_1$	$P2_1/c$
Unit Cell Dimensions	$a = 7.983(2) \text{ \AA}$, $b = 8.634(2) \text{ \AA}$, $c = 12.456(3) \text{ \AA}$	$a = 7.921(2) \text{ \AA}$, $b = 11.014(2) \text{ \AA}$, $c = 9.493(2) \text{ \AA}$, $\beta = 109.13(3)^\circ$
Selected Bond Lengths (Å)		
C-Cl	1.745(3)	$C2-Cl1 = 1.737(2)$, $C4-Cl2 = 1.739(2)$
C-N	1.401(4)	1.393(3)
C-O (methoxy)	$C2-O1 = 1.373(4)$, $C5-O2 = 1.370(4)$	1.367(3)
**Selected Bond Angles (°) **		
C-C-Cl	$C3-C4-Cl1 = 119.5(2)$, $C5-C4-Cl1 = 119.8(2)$	$C1-C2-Cl1 = 119.9(2)$, $C3-C2-Cl1 = 119.4(2)$, $C3-C4-Cl2 = 119.6(2)$, $C5-C4-Cl2 = 119.7(2)$
C-C-N	$C2-C1-N1 = 120.7(3)$, $C6-C1-N1 = 120.4(3)$	$C2-C1-N1 = 120.9(2)$, $C6-C1-N1 = 120.3(2)$
C-O-C (methoxy)	$C2-O1-C7 = 117.8(3)$, $C5-O2-C8 = 117.9(3)$	$C5-O1-C7 = 118.1(2)$

Experimental Protocols

The determination of the X-ray crystal structure of small organic molecules like halogenated anilines involves a standardized workflow.

Single Crystal X-ray Diffraction (SC-XRD) Protocol

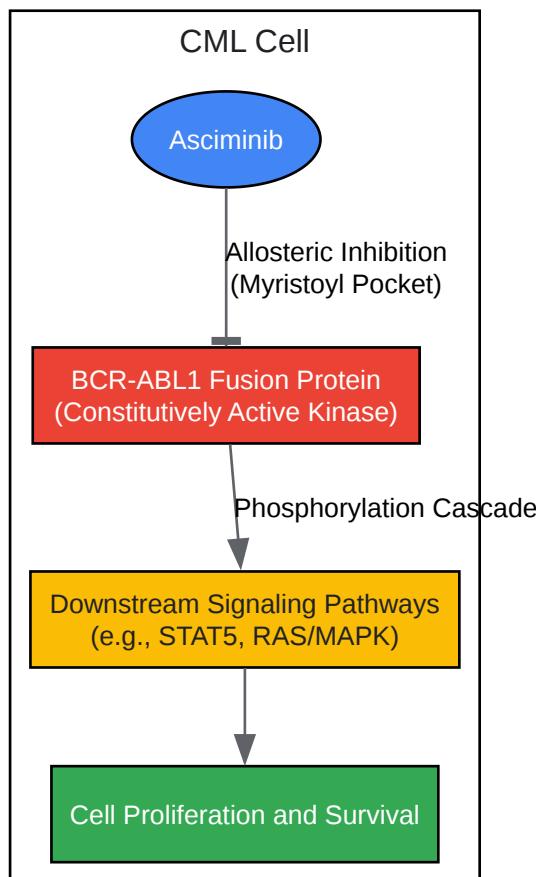
- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement with the experimental data.

Signaling Pathway Involvement: An Exemplary Case

While **2,3-Difluoro-4-methoxyaniline** is a building block, derivatives containing similar motifs are found in pharmacologically active molecules. A notable example is the FDA-approved drug Asciminib, which contains a 4-(chlorodifluoro-methoxy)aniline moiety.

Asciminib is a potent and specific inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. It functions as an allosteric inhibitor, binding to the myristoyl pocket of ABL1. This binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation of chronic myeloid leukemia (CML) cells.

Simplified Signaling Pathway of Asciminib in CML

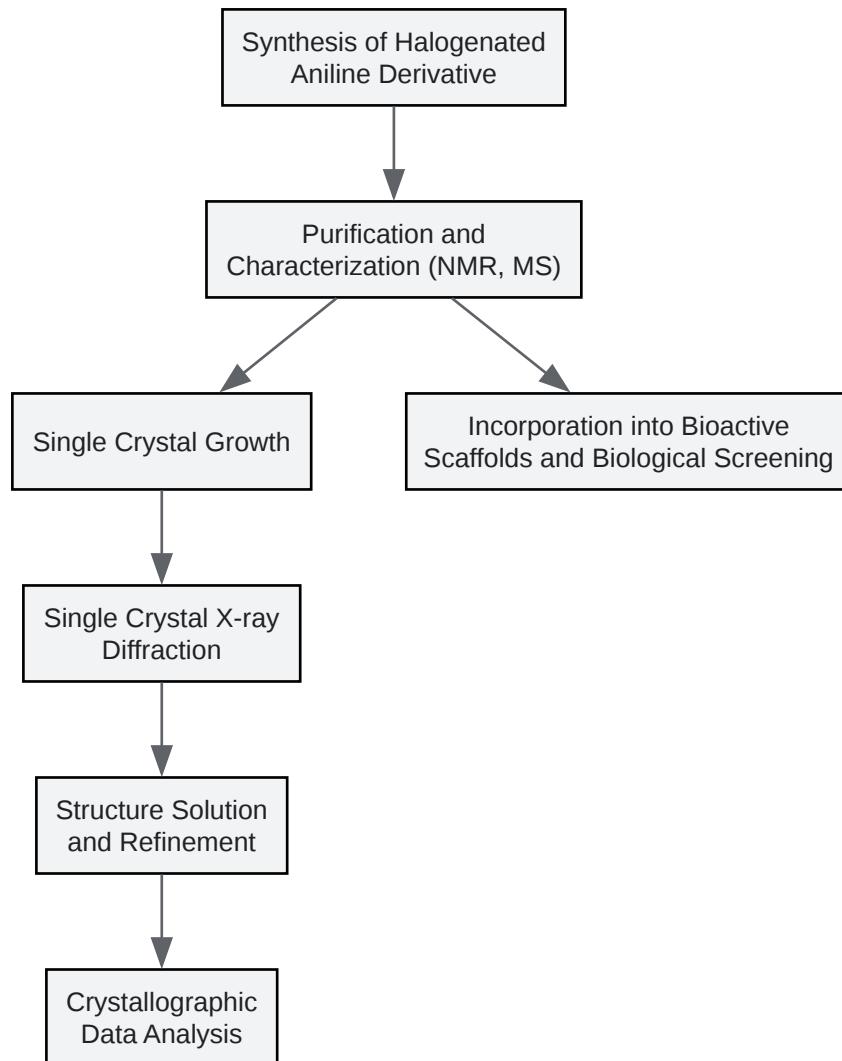
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Simplified diagram of the mechanism of action of Asciminib in inhibiting the BCR-ABL1 signaling pathway in Chronic Myeloid Leukemia (CML).

Experimental Workflow for Structure Elucidation

The process of determining the crystal structure of a novel halogenated aniline derivative and assessing its biological relevance follows a logical progression of experiments.

Experimental Workflow for Halogenated Aniline Derivatives

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A typical experimental workflow for the synthesis, structural elucidation, and biological evaluation of novel halogenated aniline derivatives.

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References

- 1. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
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